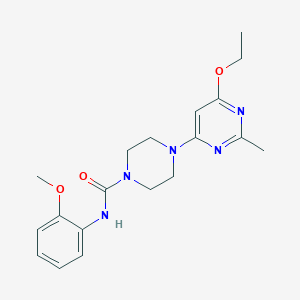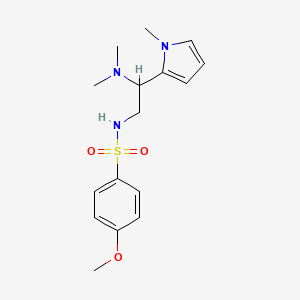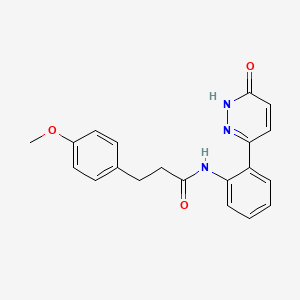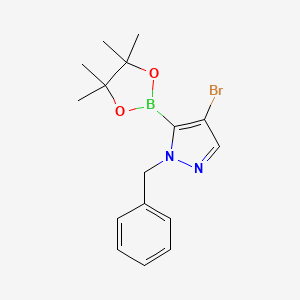
9-methyl-9H-carbazole-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-9H-carbazole-3-sulfonamide is a chemical compound with the molecular formula C13H12N2O2S . It has a molecular weight of 260.32 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H12N2O2S/c1-15-12-5-3-2-4-10 (12)11-8-9 (18 (14,16)17)6-7-13 (11)15/h2-8H,1H3, (H2,14,16,17) . This indicates the presence of a carbazole ring with a sulfonamide group attached. Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a storage temperature of room temperature .Applications De Recherche Scientifique
Antitumor Activity
Carbazole sulfonamides, including 9-methyl-9H-carbazole-3-sulfonamide, demonstrate significant potential as antitumor agents. For instance, some carbazole sulfonamides exhibited potent antiproliferative activity against human tumor cell lines, suggesting their potential as novel antimitotic agents in cancer treatment. These compounds, such as 9-ethyl-N-(3,4,5-trimethoxyphenyl)-carbazole-3-sulfonamide, showed promising antitumor activity in human xenograft models and were found to induce apoptosis and cell cycle arrest in M-phase, involving p53 expression and bcl-2 phosphorylation (Hu et al., 2006).
Antimicrobial Applications
Carbazole derivatives, including this compound, have been studied for their antimicrobial properties. In one study, novel 9H-carbazole derivatives demonstrated effectiveness as antimicrobial agents. This opens avenues for their potential application in addressing various microbial infections (Salih et al., 2016).
Biotransformation Studies
Research has also explored the biotransformation of compounds like 9-methyl-9H-carbazole by certain bacterial strains, such as Ralstonia sp. This study contributes to our understanding of the environmental impact and degradation processes of carbazole derivatives (Waldau et al., 2009).
Optical and Electronic Applications
Compounds based on this compound have also been studied for their potential applications in optical and electronic devices. For example, their use in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications has been explored (Çiçek et al., 2018).
Fluorescence Sensing and Environmental Applications
Further, these carbazole derivatives have been investigated for their role in fluorescence sensing, particularly in environmental protection and biosensing. Such applications include the detection of various substances and the development of responsive fluorescent materials (Qian et al., 2019).
Safety and Hazards
9-methyl-9H-carbazole-3-sulfonamide has several safety warnings associated with it. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Orientations Futures
While specific future directions for 9-methyl-9H-carbazole-3-sulfonamide are not mentioned in the search results, carbazole compounds in general have attracted increasing interest due to their diverse pharmacological activities . They are considered by many medicinal chemists as a pharmacophoric nucleus because of their fused-ring structure with a highly conjugated system . This makes them attractive for the synthesis of a variety of bio-medically active compounds .
Propriétés
IUPAC Name |
9-methylcarbazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKCDUUGRBUVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2677324.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2677328.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-6-(trifluoromethyl)-2,5-dihydropyran-6-carboxamide;hydrochloride](/img/structure/B2677336.png)
![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2677337.png)

![(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2677340.png)

![4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2677342.png)

![{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B2677345.png)
![Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2677346.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2677347.png)